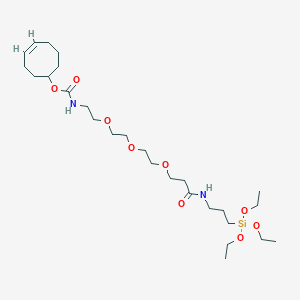
TCO-PEG3-amide-C3-triethoxysilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TCO-PEG3-amide-C3-triethoxysilane: is a compound that serves as a polyethylene glycol-based linker used in the synthesis of proteolysis targeting chimeras (PROTACs) . This compound is particularly valuable in the field of chemical biology and medicinal chemistry due to its ability to facilitate the targeted degradation of specific proteins within cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired chemical bonds .
Industrial Production Methods: Industrial production of TCO-PEG3-amide-C3-triethoxysilane follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of automated reactors and advanced purification techniques, such as chromatography, is common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: TCO-PEG3-amide-C3-triethoxysilane undergoes various chemical reactions, including:
Substitution Reactions: The triethoxysilane group can undergo hydrolysis and condensation reactions to form siloxane bonds with other silane or silanol groups.
Click Chemistry Reactions: The TCO (trans-cyclooctene) group can participate in bioorthogonal click chemistry reactions with tetrazine-functionalized molecules.
Common Reagents and Conditions:
Hydrolysis and Condensation: Typically performed in the presence of water or alcohols under acidic or basic conditions.
Click Chemistry: Conducted under mild conditions, often in aqueous or organic solvents, with tetrazine derivatives as the reacting partners.
Major Products Formed:
Aplicaciones Científicas De Investigación
TCO-PEG3-amide-C3-triethoxysilane has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of TCO-PEG3-amide-C3-triethoxysilane involves its role as a linker in PROTACs. PROTACs function by bringing together a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome . The TCO group facilitates bioorthogonal click chemistry reactions, allowing for the specific labeling and tracking of biomolecules .
Comparación Con Compuestos Similares
TCO-PEG3-FITC: A similar compound used for fluorescent labeling and tracking of target cells.
TCO-PEG3-amine: Another PEG-based linker with an amine group, used in various bioconjugation applications.
Uniqueness: TCO-PEG3-amide-C3-triethoxysilane is unique due to its combination of a TCO group, a PEG chain, an amide linkage, and a triethoxysilane group. This combination allows it to participate in both bioorthogonal click chemistry and silane-based surface modifications, making it highly versatile for various scientific and industrial applications .
Propiedades
Fórmula molecular |
C27H52N2O9Si |
|---|---|
Peso molecular |
576.8 g/mol |
Nombre IUPAC |
[(4Z)-cyclooct-4-en-1-yl] N-[2-[2-[2-[3-oxo-3-(3-triethoxysilylpropylamino)propoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C27H52N2O9Si/c1-4-35-39(36-5-2,37-6-3)24-12-16-28-26(30)15-18-32-20-22-34-23-21-33-19-17-29-27(31)38-25-13-10-8-7-9-11-14-25/h7-8,25H,4-6,9-24H2,1-3H3,(H,28,30)(H,29,31)/b8-7- |
Clave InChI |
ZXQAFZQBZKLJGI-FPLPWBNLSA-N |
SMILES isomérico |
CCO[Si](CCCNC(=O)CCOCCOCCOCCNC(=O)OC1CCC/C=C\CC1)(OCC)OCC |
SMILES canónico |
CCO[Si](CCCNC(=O)CCOCCOCCOCCNC(=O)OC1CCCC=CCC1)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3aS,4S,5S,6aR)-4-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate](/img/structure/B15061833.png)
![(8S,10S,13S,14S,17R)-17-(2-acetoxyacetyl)-10,13-dimethyl-3-oxo-2,3,6,7,8,10,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl butyrate](/img/structure/B15061848.png)
![2-[2-[2-[2-[2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethanamine;chloride](/img/structure/B15061849.png)
![(3aR,6S,8aS)-2-benzyl-6-phenyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine](/img/structure/B15061853.png)
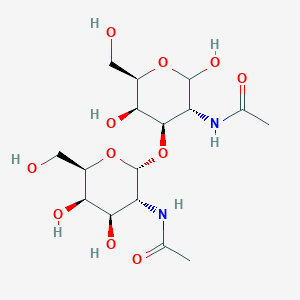
![di-tert-butyl((2S,3S)-3-(tert-butyl)-4-phenoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide](/img/structure/B15061869.png)
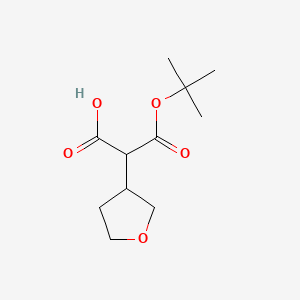
![((3aR,4R,6R,6aR)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl sulfamate](/img/structure/B15061881.png)
![5-Chloro-1-[(4-methoxyphenyl)methyl]indole-2,3-dione](/img/structure/B15061888.png)
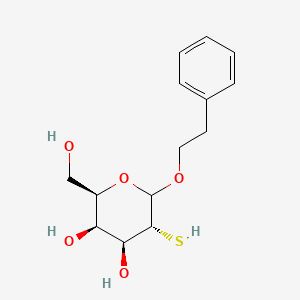
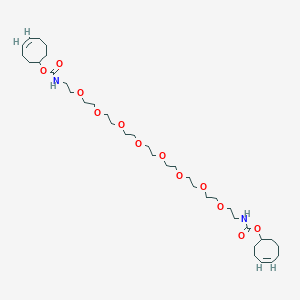
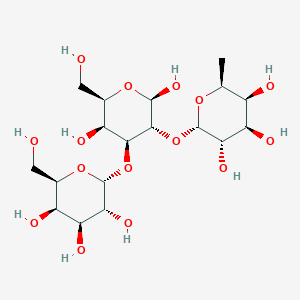
![(1R,6R)-7-Methyl-3-tosyl-3-azabicyclo[4.1.0]heptane-6-carbaldehyde](/img/structure/B15061916.png)
![1-{3-[4-(Propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}ethan-1-amine](/img/structure/B15061919.png)
